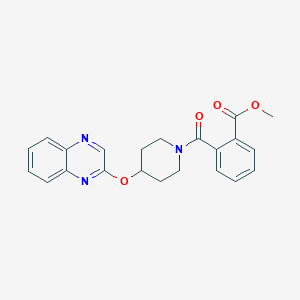
1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acid, also known as Boc-L-homoproline imidazole, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic benefits. In
Mécanisme D'action
The mechanism of action of 1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acidoline imidazole involves its ability to modulate various signaling pathways in the body. It has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC, 1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acidoline imidazole can alter the expression of various genes involved in cell growth, differentiation, and apoptosis. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acidoline imidazole has been shown to have various biochemical and physiological effects in the body. It has been shown to induce apoptosis in cancer cells, reduce the formation of amyloid-beta plaques in Alzheimer’s disease, and protect dopaminergic neurons from oxidative stress in Parkinson’s disease. It has also been shown to modulate various signaling pathways in the body, including the HDAC and Nrf2 pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acidoline imidazole in lab experiments is its ability to modulate various signaling pathways in the body, which can be useful in studying the mechanisms of various diseases. However, one of the limitations is that it can be difficult to synthesize and purify, which can make it challenging to obtain large quantities for experiments.
Orientations Futures
There are several future directions for research involving 1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acidoline imidazole. One direction is to study its potential therapeutic benefits in other diseases such as diabetes, cardiovascular disease, and autoimmune diseases. Another direction is to explore its potential as a drug delivery system, as it has been shown to be able to cross the blood-brain barrier. Additionally, further research is needed to optimize the synthesis and purification methods for 1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acidoline imidazole, which could lead to more efficient and cost-effective production.
Méthodes De Synthèse
The synthesis of 1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acidoline imidazole involves the reaction of 1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acidoline with 1H-imidazole-1-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting compound is then deprotected using trifluoroacetic acid (TFA) to yield 1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acidoline imidazole.
Applications De Recherche Scientifique
1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acidoline imidazole has been studied extensively for its potential therapeutic benefits in various diseases such as cancer, Alzheimer’s disease, and Parkinson’s disease. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer’s disease, 1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acidoline imidazole has been shown to reduce the formation of amyloid-beta plaques, which are a hallmark of the disease. In Parkinson’s disease, it has been shown to protect dopaminergic neurons from oxidative stress and prevent the loss of dopamine.
Propriétés
IUPAC Name |
3-imidazol-1-yl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4/c1-13(2,3)21-12(20)16-7-4-5-14(9-16,11(18)19)17-8-6-15-10-17/h6,8,10H,4-5,7,9H2,1-3H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHASVVMTCCPBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(C(=O)O)N2C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2389827.png)


![5-phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2389831.png)


![2-(1-(4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2389835.png)
![(Z)-2-Cyano-3-[[4-(2,5-diethylphenyl)-1,3-thiazol-2-yl]amino]but-2-enamide](/img/structure/B2389836.png)
![2,4-dichloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2389839.png)
![3-chloro-N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2389840.png)
![N-(2,3-dichlorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2389843.png)

![6-(2-chloro-6-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2389846.png)
![2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2389847.png)